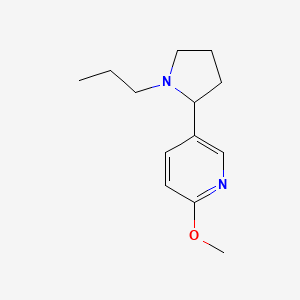

2-Methoxy-5-(1-propylpyrrolidin-2-yl)pyridine

Beschreibung

2-Methoxy-5-(1-propylpyrrolidin-2-yl)pyridine is a heterocyclic compound featuring a pyridine core substituted at position 2 with a methoxy group and at position 5 with a 1-propylpyrrolidin-2-yl moiety. This structural motif is of interest in medicinal chemistry due to pyrrolidine’s prevalence in bioactive molecules, though specific pharmacological data for this compound remains unreported in available literature.

Eigenschaften

Molekularformel |

C13H20N2O |

|---|---|

Molekulargewicht |

220.31 g/mol |

IUPAC-Name |

2-methoxy-5-(1-propylpyrrolidin-2-yl)pyridine |

InChI |

InChI=1S/C13H20N2O/c1-3-8-15-9-4-5-12(15)11-6-7-13(16-2)14-10-11/h6-7,10,12H,3-5,8-9H2,1-2H3 |

InChI-Schlüssel |

DDWBXFINMMRYCA-UHFFFAOYSA-N |

Kanonische SMILES |

CCCN1CCCC1C2=CN=C(C=C2)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Herstellung von 2-Methoxy-5-(1-Propylpyrrolidin-2-yl)pyridin beinhaltet verschiedene Syntheserouten. Ein gängiges Verfahren beinhaltet die Reaktion von 6-Methylnicotinat mit 2-Oxopyrrolidin-1-carbonsäure-tert-butylester . Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel wie Dichlormethan, Ethylacetat, n-Hexan, Petrolether und Chloroform . Die industrielle Produktion dieser Verbindung erfordert eine hohe Reinheit und spezifische Reaktionsbedingungen, um sicherzustellen, dass das gewünschte Produkt erhalten wird.

Analyse Chemischer Reaktionen

2-Methoxy-5-(1-Propylpyrrolidin-2-yl)pyridin durchläuft verschiedene chemische Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann Oxidation zu Pyridin-N-Oxiden führen, während Reduktion zur Bildung von Pyrrolidinderivaten führen kann .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-Methoxy-5-(1-Propylpyrrolidin-2-yl)pyridin beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und -pfaden. Der Pyrrolidinring in seiner Struktur ermöglicht eine effiziente Erforschung des Pharmakophorraums aufgrund seiner sp3-Hybridisierung und Nicht-Planarität. Diese Verbindung kann an enantioselektive Proteine binden, was zu unterschiedlichen biologischen Profilen führt, abhängig von den Stereoisomeren und der räumlichen Orientierung der Substituenten.

Wirkmechanismus

The mechanism of action of 2-Methoxy-5-(1-propylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in its structure allows for efficient exploration of the pharmacophore space due to its sp3-hybridization and non-planarity . This compound can bind to enantioselective proteins, leading to different biological profiles depending on the stereoisomers and spatial orientation of substituents .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The compound’s structural analogs are differentiated primarily by substituents at position 5 of the pyridine ring. Key comparisons include:

2-Methoxy-5-(3-(pyridin-2-yl)propyl)pyridine (3ap)

- Molecular Formula : C₁₄H₁₇N₂O

- Substituent at Position 5 : A 3-(pyridin-2-yl)propyl chain.

- Key Differences: The substituent lacks a saturated pyrrolidine ring, instead incorporating a pyridine moiety linked via a propyl spacer.

General Structural Trends

Physicochemical and Functional Implications

- Pyrrolidine vs. Pyridine Substituents :

- Pyrrolidine : Enhances solubility via nitrogen lone-pair interactions and introduces sp³ hybridization, favoring three-dimensional binding in drug-receptor interactions.

- Pyridine (in 3ap) : Adds rigidity and aromaticity, which may improve thermal stability but reduce solubility compared to pyrrolidine derivatives.

- Methoxy Group : Common to both compounds, this group electron-donates to the pyridine ring, altering reactivity and binding affinity.

Biologische Aktivität

2-Methoxy-5-(1-propylpyrrolidin-2-yl)pyridine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. Its unique structure, featuring a pyridine ring substituted with a methoxy group and a propylpyrrolidine moiety, suggests diverse interactions with biological targets.

- Molecular Formula: CHNO

- Molecular Weight: 178.23 g/mol

- InChI Key: UPHRHXBEESDMCP-UHFFFAOYSA-N

The compound's structure allows it to participate in various chemical reactions typical of pyridine derivatives, which can influence its biological activity.

Biological Activity Overview

Research indicates that this compound may exhibit several pharmacological effects, particularly through its interaction with neurotransmitter receptors. Preliminary studies have suggested potential binding affinities to various biological targets, which are crucial for understanding its therapeutic applications.

Binding Affinities

Interaction studies have focused on the compound's binding affinity with dopamine receptors, particularly the D3 receptor, which is implicated in several neuropsychiatric disorders. Although specific binding affinity values are not yet fully characterized, preliminary data indicate that this compound may act as a partial agonist or antagonist at these receptors.

Potential Applications

The potential applications of this compound span various therapeutic areas:

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into the possible effects of this compound:

- Dopamine Receptor Studies: Research on compounds similar to this compound has indicated that modifications to the pyridine structure can lead to varying degrees of receptor selectivity and potency. For instance, cariprazine, a known D3 receptor partial agonist, has been modified to enhance selectivity and efficacy against psychostimulant use disorders .

- Anticancer Activity: Studies on related pyrrolidine derivatives have demonstrated significant anticancer effects against human lung adenocarcinoma (A549) cells. These findings suggest that structural modifications in nitrogen-containing heterocycles can yield compounds with potent anticancer properties .

- Antimicrobial Activity: Research on similar compounds has shown effectiveness against multidrug-resistant strains of Staphylococcus aureus, indicating that modifications in the pyrrolidine or pyridine moieties can enhance antimicrobial properties .

Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| This compound | Pyridine with propyl-pyrrolidine | Potential neuropharmacological effects |

| 2-Methoxy-5-(1-methylpyrrolidin-2-yl)pyridine | Pyridine with methyl-pyrrolidine | Similar activities; altered pharmacokinetics |

| 5-(1-Pyrrolidinyl)-2-methoxypyrimidine | Pyrimidine structure | Different receptor interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.